molecular formula C7H14ClNO B2402023 6-Aminospiro[3.3]heptan-2-ol hydrochloride CAS No. 1820979-19-8

6-Aminospiro[3.3]heptan-2-ol hydrochloride

Cat. No.: B2402023
CAS No.: 1820979-19-8
M. Wt: 163.65
InChI Key: AUOLCOSQRYKGRI-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is characterized by its spirocyclic structure, which includes a seven-membered ring with an amino group at the sixth position and a hydroxyl group at the second position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

6-Aminospiro[3.3]heptan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[3.3]heptan-2-ol hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Ring: The initial step involves the formation of the spirocyclic ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced through subsequent reactions. For instance, the amino group can be introduced via amination reactions, while the hydroxyl group can be introduced through hydroxylation reactions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[3.3]heptan-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Nucleophiles: Various nucleophiles, including halides and alkoxides, are used in substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Compounds with different functional groups replacing the amino or hydroxyl groups.

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]heptan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions. For instance, the compound may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Aminospiro[3.3]heptane-2-one: Similar spirocyclic structure but with a ketone group instead of a hydroxyl group.

    6-Aminospiro[3.3]heptane-2-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

6-Aminospiro[3.3]heptan-2-ol hydrochloride is unique due to its specific combination of amino and hydroxyl groups within a spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-aminospiro[3.3]heptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5-6,9H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOLCOSQRYKGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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